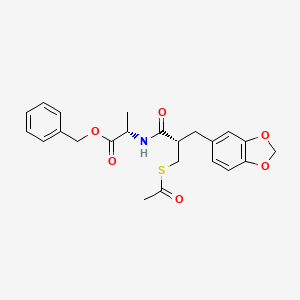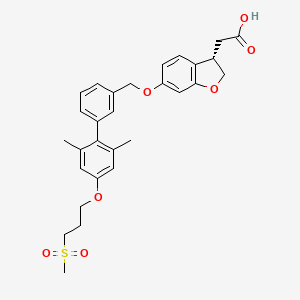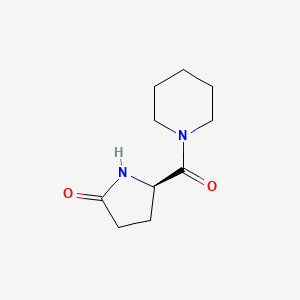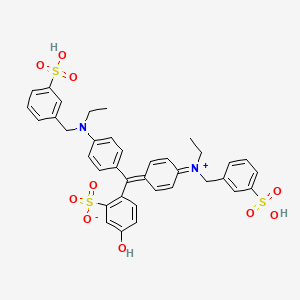
Gramicidin
描述
Gramicidin, also known as gramicidin D, is a mix of ionophoric antibiotics, gramicidin A, B, and C, which make up about 80%, 5%, and 15% of the mix, respectively . They can be extracted from Brevibacillus brevis soil bacteria . Gramicidins are linear peptides with 15 amino acids . They work as antibiotics against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, but not well against gram-negative ones like E. coli .
Synthesis Analysis
Gramicidin S synthetases were found and purified by DEAE-cellulose chromatography and CM-chromatography from cell debris of Bacillus brevis Nagano . It specifically aggregated and inactivated gramicidin S synthetases 1 (GS1) and 2 (GS2) . The search for new active non-cytotoxic GS analogs has generally employed the following methods: design and synthesis of novel GS analogs, the secondary structure analysis of these compounds in aqueous solution, and the activity study on both bacterial strains and erythrocytes .Molecular Structure Analysis
The structure of a parallel left-handed double-helical form of gramicidin was detected by circular dichroism spectroscopy and determined using 500 and 600 MHz NMR in CaCl2/methanol solution .Chemical Reactions Analysis
Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel) .Physical And Chemical Properties Analysis
Gramicidin A is a hydrophobic linear polypeptide that forms channels in phospholipid membranes that are specific for monovalent cations . It has the sequence (Sarges and Witkop, 1965): HCO-L-val-gly-L-ala-D-leu-L-ala-D-val-L-val-D-val-L-trp-D-leu-L-trp-D-leu-L-trp-D-leu-L-trp-NHCH2CH2OH .科学研究应用
Antibiotic Resistance Combatant
Gramicidin has shown potential in combating antibiotic resistance. It is a natural antimicrobial peptide (AMP) that can replace classic antibiotics . It has a high potential of almost 100% killing mechanisms against most of the gram-positive and few gram-negative bacteria and fungi . This makes it a promising alternative antibiotic for the future .
Therapeutic Agent
Gramicidin acts as a potent therapeutic agent in the field of drug discovery and pharmaceuticals . It interacts with membranes/lipid bilayers, contributing to its antimicrobial properties . Enhancing the gramicidin peptide could lead to its use as an efficient therapeutic peptide in the pharmaceutical industries .
Topical Applications
Gramicidin is currently prescribed as an ingredient in topical creams or drops to treat infected surface wounds and eye, nose, and throat infections . However, its use is limited to topical applications due to the hemolytic effect of the peptide .
Antibacterial Peptide
Gramicidin S (GS) has shown supreme activity against resistant, persistent, and biofilm cells of staphylococci and enterococci . It is more effective than other peptides like temporin L (TL) and innate-defence regulator IDR- .
Biofilm Inhibitor
Gramicidin S has demonstrated the lowest minimal biofilm inhibiting concentrations against strains with the largest biofilm biomass . In mature biofilms, only GS completely kills the cells of all studied strains .
Antipersister Activity
Gramicidin S exhibits antipersister activity due to its elevated stability, pronounced cell-penetration ability, and effective utilization of multiple modes of antibacterial action .
作用机制
Target of Action
Gramicidin, a potent antimicrobial peptide, primarily targets bacterial membranes . It has a strong preference for gram-positive cell membranes . The primary role of these targets is to maintain the integrity of the bacterial cell and regulate the transport of substances in and out of the cell.
Mode of Action
Gramicidin interacts with its targets by binding to and inserting itself into bacterial membranes . This interaction results in the disruption and permeabilization of the membrane . Gramicidin forms a transmembrane channel that allows the passage of monovalent cations (H+, Na+, and K+) . This disrupts the ion concentration gradients across the plasma and organelle membranes, which are crucial for cellular homeostasis .
Biochemical Pathways
The action of gramicidin affects several biochemical pathways. It disrupts the phospholipid bilayer of the cell membrane, preventing the functioning of the cell membrane . The diminished H+ gradient in the mitochondria inhibits ATP synthesis . This leads to a reduction in ATP pools and inhibition of DNA, RNA, and protein synthesis , which are essential for the survival and growth of the bacteria.
Pharmacokinetics
It’s known that gramicidin is used primarily as a topical antibiotic , suggesting that
安全和危害
Gramicidin A is used only on the skin as a lotion or ointment because it is highly hemolytic . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
A team has developed 10 new versions of the antibiotic gramicidin A, which they say should be safe for use in pills or injections . A new approach has been utilized by scientists to transform gramicidin A, one of the world’s oldest antibiotics, into versions that – in preliminary lab tests – appear to be safer, stronger drugs .
属性
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83-,84+,85-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXYZRRTRDGQE-SORVKSEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H140N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1882.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gramicidin | |
CAS RN |
1405-97-6 | |
| Record name | Gramicidin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gramicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Gramicidin primarily targets bacterial cell membranes. It forms transmembrane channels, disrupting the membrane's integrity and leading to leakage of ions, particularly potassium []. This disrupts the cell's electrochemical gradient, ultimately leading to cell death [, ]. Gramicidin A has also been shown to inhibit oxidative phosphorylation and glycolysis, leading to cellular energy depletion and non-apoptotic cell death in renal cell carcinoma cells [].
ANone: Gramicidin refers to a family of structurally related peptides, with Gramicidin A being the most studied.
ANone: Gramicidin's performance and applications are influenced by various conditions:
- Solvent Dependence: Gramicidin A adopts different conformations depending on the solvent, influencing its channel-forming ability [, , ].
- Lipid Composition: Channel properties are influenced by the lipid composition of the membrane. For example, Gramicidin A-mediated K+ flux is augmented in vesicles made of plasmenylcholine compared to phosphatidylcholine [].
- Electric Field: The structure and integrity of Gramicidin-containing oriented bilayers are influenced by the applied electric potential. Potentials exceeding a certain threshold can lead to film swelling and altered Gramicidin orientation [].
A: Gramicidin itself is not known to possess catalytic properties. Its primary mode of action is based on its ability to form ion channels and disrupt membrane integrity [, ]. This property makes it useful as a tool in research and potential therapeutic applications. For example, Gramicidin A has been explored as a component in biosensors, where its conductance changes in response to the presence of specific ions [].
ANone: Computational approaches have provided valuable insights into Gramicidin's structure and function:
- Molecular Dynamics (MD) simulations: Simulations have been used to study ion transport through the Gramicidin A channel, revealing details about water structure, ion selectivity, and the influence of ion concentration [].
- Modeling Conductance Changes: Mathematical models have been developed to simulate how the presence of electric charges near the channel entrance influences Gramicidin A conductance, providing a basis for its use in biochemical sensors [].
ANone: Modifications to Gramicidin's structure impact its activity and properties:
- Ring Size: In cyclic Gramicidin S analogs, ring size plays a crucial role in determining secondary structure, lipid binding, and biological activity. Analogs with 10-12 residues in the ring showed the strongest antibacterial activity, while those with larger or smaller rings had reduced or no activity [, ].
- Amino Acid Substitutions: Replacing specific amino acids affects channel properties. For example, substituting tryptophan with phenylalanine in Gramicidin A significantly alters channel conductance [].
- Charge Introduction: Introducing negative charges near the channel mouth increases the cation transport rate in Gramicidin A channels. Hybrid channels with asymmetric charge distributions exhibit distinct current-voltage characteristics [, ].
ANone: Gramicidin's formulation is crucial for its practical applications.
- Solubility Issues: Gramicidin's hydrophobic nature limits its water solubility. Chemical derivatization, such as succinylation, has been explored to enhance water solubility while maintaining biological activity [].
- Formulation Strategies: Incorporating Gramicidin S into colloidal solutions with surfactants, like propylene glycol and polysorbate-80, significantly enhances its solubility and antimicrobial activity [].
ANone: The provided research papers primarily focus on the fundamental biochemical and biophysical properties of Gramicidin. Information related to specific Safety, Health, and Environment (SHE) regulations and compliance is not covered in these papers.
- Mechanism of Action: Gramicidin's primary mechanism involves disrupting bacterial membrane integrity through ion channel formation [].
- Cell Permeability: Gramicidin can induce potassium leakage from and sodium influx into human erythrocytes, suggesting its ability to form cation channels in these cells as well [].
A:
- In vitro activity: Gramicidin S exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeast []. It also effectively inhibits the growth of ovarian cancer cells in vitro by triggering apoptosis [].
- In vivo activity: Gramicidin A effectively reduces the growth of renal cell carcinoma tumor xenografts in vivo [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







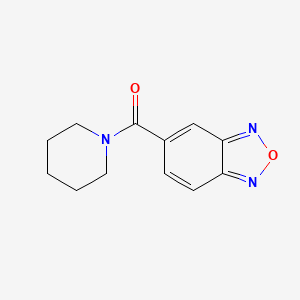
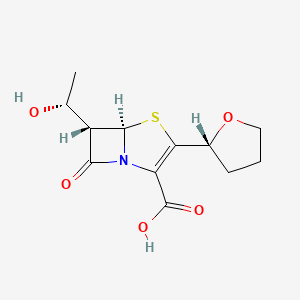
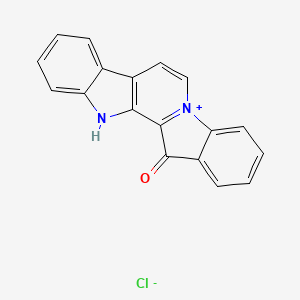

![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)
